B1→B2 Phase-Transition Onset Pressure: YSb vs. ScSb
First-principles density functional theory (DFT) calculations within the generalised gradient approximation (GGA) show that the onset pressure for the NaCl-type (B1) to CsCl-type (B2) structural phase transition is significantly lower for YSb than for its closest isostructural analog ScSb. One study reports transition onset at ~29 GPa for YSb versus ~40 GPa for ScSb [1], while a second independent calculation using equal-enthalpy criteria gives 32.1 GPa for YSb and 38.3 GPa for ScSb [2]. The ~20–28% lower transition pressure of YSb is a quantifiable material-selection parameter for applications where a specific phase-transition threshold must be avoided or exploited.
| Evidence Dimension | B1→B2 structural phase-transition onset pressure (GPa) |
|---|---|
| Target Compound Data | YSb: ~29 GPa [1]; 32.1 GPa (equal-enthalpy) [2] |
| Comparator Or Baseline | ScSb: ~40 GPa [1]; 38.3 GPa (equal-enthalpy) [2] |
| Quantified Difference | YSb transition pressure is 20–28 % lower than ScSb |
| Conditions | DFT-GGA plane-wave pseudopotential method; ambient temperature; hydrostatic pressure condition |
Why This Matters
A lower phase-transition pressure differentiates YSb for high-pressure experiments or devices where the B1→B2 transition must either be accessed at lower load or avoided below a specific threshold.
- [1] Chen, Z. J., Xiao, H. Y. & Zu, X. T. First principles study of structural phase transition of YSb and ScSb compounds. Solid State Commun. 141, 359–364 (2007). https://doi.org/10.1016/j.ssc.2006.11.030 View Source
- [2] First-principles study of phase transition and elastic properties of ScSb and YSb compounds. Phase Transitions 83, 450–458 (2010). https://www.scilit.com/publications/621498a5ee7a42424813ce08976adcaa View Source
